Methyl 2-methoxy-6-methylisonicotinate
Description
Methyl 2-methoxy-6-methylisonicotinate is a pyridine-derived ester characterized by a methoxy group at the 2-position and a methyl group at the 6-position of the isonicotinate ring. These compounds are typically intermediates in pharmaceutical or agrochemical synthesis, leveraging their electronic and steric properties for reactivity tuning .
Properties
IUPAC Name |
methyl 2-methoxy-6-methylpyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-7(9(11)13-3)5-8(10-6)12-2/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRHQVOZTYSPLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methoxy-6-methylisonicotinate typically involves the esterification of 2-methoxy-6-methylisonicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methoxy-6-methylisonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific conditions such as elevated temperatures or the presence of a base.
Major Products:
Oxidation: Formation of 2-methoxy-6-methylisonicotinic acid.
Reduction: Formation of 2-methoxy-6-methylisonicotinol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-methoxy-6-methylisonicotinate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research on its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-6-methylisonicotinate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and molecular properties between methyl 2-methoxy-6-methylisonicotinate and its analogs:
| Compound Name | Molecular Formula | Substituents | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| This compound (Target) | C9H11NO3 (inferred) | 2-OCH3, 6-CH3 | Methoxy, methyl, ester | Hypothesized moderate polarity, potential for hydrogen bonding via ester carbonyl |
| Methyl 2-chloro-6-methoxyisonicotinate | C8H8ClNO3 | 2-Cl, 6-OCH3 | Chloro, methoxy, ester | Higher reactivity due to electron-withdrawing Cl; used in cross-coupling reactions |
| Methyl 2-(difluoromethyl)-6-methoxyisonicotinate | C9H9F2NO3 | 2-CF2H, 6-OCH3 | Difluoromethyl, methoxy, ester | Enhanced metabolic stability; fluorination improves lipophilicity |
| Ethyl 2-chloro-6-methoxynicotinate | C9H10ClNO3 | 2-Cl, 6-OCH3, ethyl ester | Chloro, methoxy, ethyl ester | Longer alkyl chain increases hydrophobicity; slower hydrolysis vs. methyl esters |
| 2-Chloro-6-methylisonicotinic acid | C7H6ClNO2 | 2-Cl, 6-CH3, carboxylic acid | Chloro, methyl, carboxylic acid | Higher acidity (pKa ~3-4); prone to salt formation |
Spectral and Analytical Data
While direct NMR or HPLC data for the target compound are unavailable, analogs like methyl shikimate () and sandaracopimaric acid methyl ester () highlight the importance of spectral techniques in verifying substitution patterns. For example:

- Methyl Shikimate : Characterized by distinct ¹H NMR peaks for ester methyl (δ ~3.7 ppm) and aromatic protons (δ ~6.5–7.5 ppm) .
- Chlorinated Analogs : Chlorine substituents in methyl 2-chloro-6-methoxyisonicotinate would likely deshield adjacent protons, shifting their NMR signals upfield compared to methoxy/methyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
